molecular formula C13H18O5 B14666695 1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid CAS No. 50317-24-3

1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid

Cat. No.: B14666695
CAS No.: 50317-24-3
M. Wt: 254.28 g/mol
InChI Key: RKERPTXROQWMMI-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-8-oxobicyclo[222]octane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a ketone and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclohexane derivatives, which undergo a series of transformations including oxidation and cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid is unique due to the presence of both a ketone and two carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

50317-24-3

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

1,5,5-trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid

InChI

InChI=1S/C13H18O5/c1-12(2)5-13(3)4-6(14)8(12)7(10(15)16)9(13)11(17)18/h7-9H,4-5H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

RKERPTXROQWMMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(=O)C1C(C2C(=O)O)C(=O)O)C)C

Origin of Product

United States

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